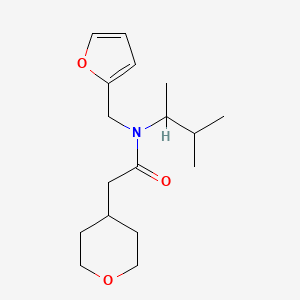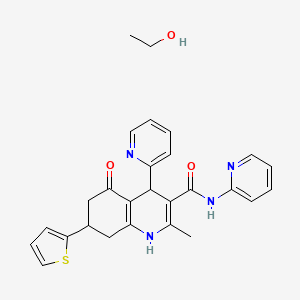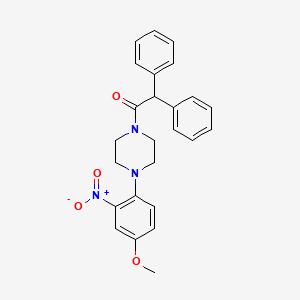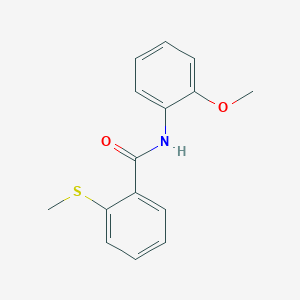
N-(1,2-dimethylpropyl)-N-(2-furylmethyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide
Vue d'ensemble
Description
N-(1,2-dimethylpropyl)-N-(2-furylmethyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FTY720 is a sphingosine-1-phosphate receptor modulator, which means that it acts on the sphingosine-1-phosphate receptor to regulate various physiological processes.
Mécanisme D'action
N-(1,2-dimethylpropyl)-N-(2-furylmethyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide acts on the sphingosine-1-phosphate receptor to regulate various physiological processes. The sphingosine-1-phosphate receptor is involved in the regulation of lymphocyte trafficking, vascular permeability, and inflammation. This compound acts as an agonist of the sphingosine-1-phosphate receptor, which leads to the internalization and degradation of the receptor, resulting in the sequestration of lymphocytes in lymph nodes and preventing their migration to peripheral tissues.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the regulation of immune cell trafficking, the reduction of inflammation, and the induction of apoptosis. This compound has been shown to reduce the number of circulating lymphocytes, which is thought to be the primary mechanism of action in multiple sclerosis. This compound has also been shown to reduce the permeability of the blood-brain barrier, which is thought to contribute to its therapeutic effects in multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,2-dimethylpropyl)-N-(2-furylmethyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide has several advantages for lab experiments, including its high purity, stability, and solubility in water. This compound is also relatively easy to synthesize, which makes it readily available for lab experiments. However, this compound has several limitations, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Orientations Futures
There are several future directions for the study of N-(1,2-dimethylpropyl)-N-(2-furylmethyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide, including the development of new analogs with improved pharmacological properties, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action at the molecular level. This compound has shown promise as a therapeutic agent in various diseases, and further research is needed to fully understand its potential.
Applications De Recherche Scientifique
N-(1,2-dimethylpropyl)-N-(2-furylmethyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, cancer, and transplant rejection. In multiple sclerosis, this compound has been shown to reduce the frequency and severity of relapses and slow down the progression of the disease. In cancer, this compound has been shown to induce apoptosis and inhibit tumor growth. In transplant rejection, this compound has been shown to prevent the rejection of transplanted organs.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-N-(3-methylbutan-2-yl)-2-(oxan-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-13(2)14(3)18(12-16-5-4-8-21-16)17(19)11-15-6-9-20-10-7-15/h4-5,8,13-15H,6-7,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNFDFIZVDXRDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)N(CC1=CC=CO1)C(=O)CC2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-amino-3-cyano-4-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl]benzenesulfonamide](/img/structure/B4175985.png)
![ethyl {1-[(ethylamino)carbonyl]-3-oxodecahydro-2-quinoxalinyl}acetate](/img/structure/B4175993.png)
![2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-methoxyphenoxy}-N-(tert-butyl)acetamide hydrochloride](/img/structure/B4175998.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B4175999.png)

![5-bromo-N-({[3-chloro-2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4176014.png)
![4-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide hydrochloride](/img/structure/B4176022.png)
![4-{2-[(4-chlorophenyl)amino]-1-methyl-2-oxoethoxy}-N-(2-ethylphenyl)benzamide](/img/structure/B4176029.png)


![N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]cyclopropanecarboxamide](/img/structure/B4176055.png)

![6-(3,4-dimethoxyphenyl)-2-[(4-methyl-1-piperazinyl)carbonyl]-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B4176069.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4176074.png)